molecular formula C19H28N2O B6028746 N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine

N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine

Cat. No. B6028746
M. Wt: 300.4 g/mol
InChI Key: DLNZQALVTRMUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine, also known as IPPP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of interesting biological activities.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine is not fully understood, but it is thought to involve the modulation of certain signaling pathways in the body. This compound has been found to interact with a number of different receptors, including the mu-opioid receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models, and has also been found to exhibit anti-tumor activity. Additionally, this compound has been found to have a positive effect on the immune system, suggesting that it may have potential applications in the treatment of immune-related disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine is that it is relatively easy to synthesize, making it an attractive compound for use in laboratory experiments. Additionally, this compound has been found to exhibit a range of interesting biological activities, making it a useful tool for researchers studying the mechanisms of disease and potential treatments. However, one limitation of this compound is that it has not yet been extensively studied in humans, meaning that its potential applications in the clinic are still largely unknown.

Future Directions

There are a number of potential future directions for research on N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine. One area of interest is the development of new synthetic methods for producing this compound, which could help to make it more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases. Finally, more research is needed to assess the safety and efficacy of this compound in humans, in order to determine its potential as a clinical treatment.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine can be achieved through a number of methods, including the reaction of 4-isopropylbenzaldehyde with 4-pentenoic acid in the presence of a reducing agent. The resulting product can then be converted into this compound through a series of chemical reactions, including the use of piperidine and acetic anhydride.

Scientific Research Applications

N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of interesting biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.

properties

IUPAC Name

1-[3-(4-propan-2-ylanilino)piperidin-1-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-4-5-8-19(22)21-13-6-7-18(14-21)20-17-11-9-16(10-12-17)15(2)3/h4,9-12,15,18,20H,1,5-8,13-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNZQALVTRMUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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